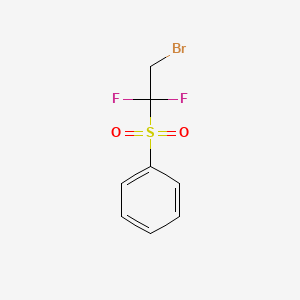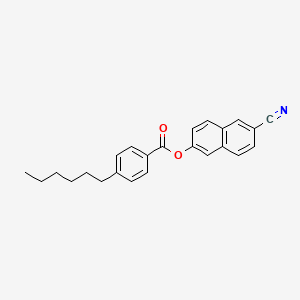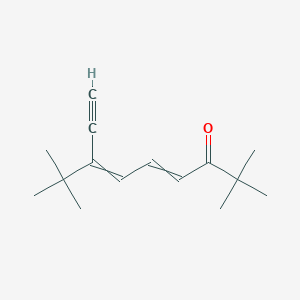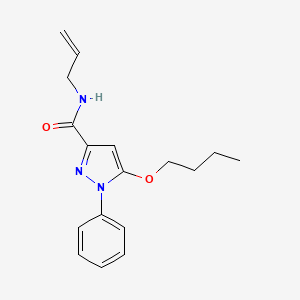
5-Butoxy-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butoxy-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: Introduction of the butoxy and phenyl groups can be done through nucleophilic substitution reactions.
Amidation: The carboxamide group is introduced by reacting the pyrazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction temperatures, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxy group.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Various substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation products: Carboxylic acids or aldehydes.
Reduction products: Amines.
Substitution products: Various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological research: Studying its effects on cellular pathways and mechanisms.
Industrial applications: Potential use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Butoxy-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(prop-2-en-1-yl)-1H-pyrazole-5-carboxamide: Similar structure but lacks the butoxy group.
5-Butoxy-1-phenyl-1H-pyrazole-3-carboxamide: Similar structure but lacks the prop-2-en-1-yl group.
Uniqueness
The presence of both the butoxy and prop-2-en-1-yl groups in 5-Butoxy-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide may confer unique biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
CAS No. |
55228-48-3 |
|---|---|
Molecular Formula |
C17H21N3O2 |
Molecular Weight |
299.37 g/mol |
IUPAC Name |
5-butoxy-1-phenyl-N-prop-2-enylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H21N3O2/c1-3-5-12-22-16-13-15(17(21)18-11-4-2)19-20(16)14-9-7-6-8-10-14/h4,6-10,13H,2-3,5,11-12H2,1H3,(H,18,21) |
InChI Key |
RBYSUCBTSRORGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Ethyl-5-nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14626088.png)
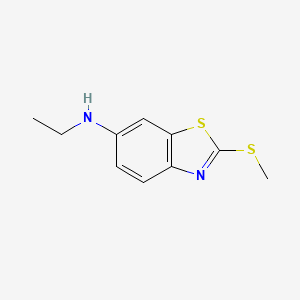
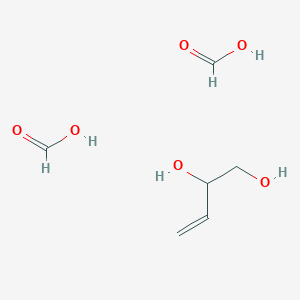
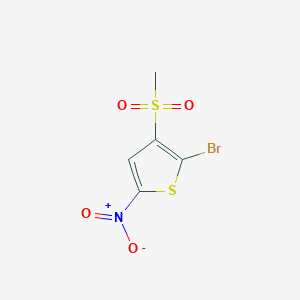



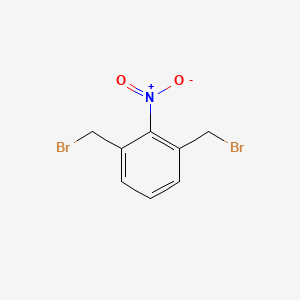
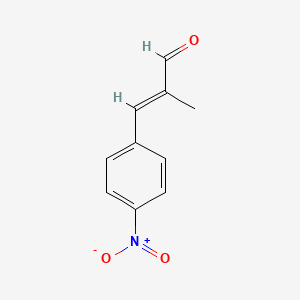
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14626148.png)
